4-{[(Octyloxy)carbonyl]oxy}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(Octyloxy)carbonyl]oxy}benzoic acid, also known as 4-(Octyloxy)benzoic acid, is an organic compound with the molecular formula C15H22O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an octyloxy group. This compound is known for its applications in the synthesis of liquid crystals and medicinal compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Octyloxy)carbonyl]oxy}benzoic acid typically involves the following steps:
Synthesis of 1-Bromooctane: This is achieved by reacting n-octanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Reaction with Methyl p-Hydroxybenzoate: The 1-bromooctane is then reacted with methyl p-hydroxybenzoate in the presence of a base like potassium carbonate (K2CO3) to form the corresponding ester.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(Octyloxy)carbonyl]oxy}benzoic acid undergoes various chemical reactions, including:
Esterification: The carboxyl group can react with alcohols to form esters.
Hydrolysis: The ester linkage can be hydrolyzed back to the carboxylic acid and alcohol.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Esterification: Typically involves an alcohol and an acid catalyst like sulfuric acid (H2SO4).
Hydrolysis: Can be performed under acidic (HCl) or basic (NaOH) conditions.
Substitution Reactions: Use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Esterification: Forms esters of this compound.
Hydrolysis: Yields this compound and the corresponding alcohol.
Substitution Reactions: Produces substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-{[(Octyloxy)carbonyl]oxy}benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of liquid crystals, which are essential components in display technologies.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Utilized in the preparation of medicinal compounds, including potential drug candidates.
Industry: Employed in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4-{[(Octyloxy)carbonyl]oxy}benzoic acid depends on its specific application:
Liquid Crystals: The compound’s structure allows it to align in specific orientations under electric fields, making it useful in liquid crystal displays (LCDs).
Medicinal Compounds: It may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
4-{[(Octyloxy)carbonyl]oxy}benzoic acid can be compared with other similar compounds, such as:
4-n-Octyloxybenzoic acid: Similar structure but lacks the carbonyl group.
4-Decyloxybenzoic acid: Contains a longer alkyl chain, which may affect its physical properties and applications.
4-Hexyloxybenzoic acid: Contains a shorter alkyl chain, influencing its solubility and reactivity
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its properties and applications.
Eigenschaften
CAS-Nummer |
100980-74-3 |
---|---|
Molekularformel |
C16H22O5 |
Molekulargewicht |
294.34 g/mol |
IUPAC-Name |
4-octoxycarbonyloxybenzoic acid |
InChI |
InChI=1S/C16H22O5/c1-2-3-4-5-6-7-12-20-16(19)21-14-10-8-13(9-11-14)15(17)18/h8-11H,2-7,12H2,1H3,(H,17,18) |
InChI-Schlüssel |
POKXFVOZMZUBQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)OC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.